molecular formula C14H14N2O4 B14186555 5-Ethenyl-8-methoxy-1,4-dimethyl-6-nitroquinolin-2(1H)-one CAS No. 876514-97-5

5-Ethenyl-8-methoxy-1,4-dimethyl-6-nitroquinolin-2(1H)-one

Cat. No.: B14186555
CAS No.: 876514-97-5
M. Wt: 274.27 g/mol
InChI Key: NCPOUFQMWPTTED-UHFFFAOYSA-N
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Description

5-Ethenyl-8-methoxy-1,4-dimethyl-6-nitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-8-methoxy-1,4-dimethyl-6-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with a suitable quinoline precursor.

    Nitration: Introduction of the nitro group at the 6-position using a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Methoxylation: Introduction of the methoxy group at the 8-position using a methoxylating agent like dimethyl sulfate.

    Alkylation: Introduction of the methyl groups at the 1 and 4 positions using alkylating agents such as methyl iodide.

    Vinylation: Introduction of the ethenyl group at the 5-position using a vinylating agent like vinyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:

    Catalysts: Use of specific catalysts to improve reaction efficiency.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-8-methoxy-1,4-dimethyl-6-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of 5-ethenyl-8-methoxy-1,4-dimethyl-6-aminoquinolin-2(1H)-one.

    Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

5-Ethenyl-8-methoxy-1,4-dimethyl-6-nitroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethenyl-8-methoxy-1,4-dimethyl-6-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It may affect signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-Ethenyl-8-methoxyquinolin-2(1H)-one: Lacks the nitro and methyl groups.

    8-Methoxy-1,4-dimethylquinolin-2(1H)-one: Lacks the ethenyl and nitro groups.

    6-Nitroquinolin-2(1H)-one: Lacks the ethenyl, methoxy, and methyl groups.

Uniqueness

5-Ethenyl-8-methoxy-1,4-dimethyl-6-nitroquinolin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

CAS No.

876514-97-5

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

5-ethenyl-8-methoxy-1,4-dimethyl-6-nitroquinolin-2-one

InChI

InChI=1S/C14H14N2O4/c1-5-9-10(16(18)19)7-11(20-4)14-13(9)8(2)6-12(17)15(14)3/h5-7H,1H2,2-4H3

InChI Key

NCPOUFQMWPTTED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=C(C=C(C(=C12)C=C)[N+](=O)[O-])OC)C

Origin of Product

United States

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